molecular formula C14H17N3O2S B5821152 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B5821152
M. Wt: 291.37 g/mol
InChI Key: LJLDHRQQTAOZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiadiazole compounds typically involves cyclic reagents and aims for high yields and specific structural configurations. For example, a related compound was synthesized using bromine as a cyclic reagent, achieving a 63% isolated yield. This process emphasizes the importance of selecting suitable reagents and conditions to achieve the desired thiadiazole derivatives (Liu et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole compounds has been conducted using various techniques, including X-ray diffraction, which provides detailed insights into the compound's crystallography. Such studies reveal the triclinic space group, specific dimensions, and angles, contributing to understanding the compound's molecular geometry and intermolecular interactions (Liu et al., 2007).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-13-16-17-14(20-13)15-12(18)9-6-10-4-7-11(19-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLDHRQQTAOZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.